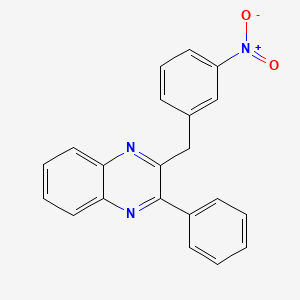
2-(3-Nitrobenzyl)-3-phenylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrobenzyl)-3-phenylquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the nitrobenzyl and phenyl groups in the structure of this compound makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzyl)-3-phenylquinoxaline typically involves a multi-step process. One common method starts with the nitration of benzyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with 3-phenylquinoxaline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(3-Nitrobenzyl)-3-phenylquinoxaline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated compounds, and other substituted quinoxalines
科学研究应用
2-(3-Nitrobenzyl)-3-phenylquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-(3-Nitrobenzyl)-3-phenylquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(3-Nitrobenzyl)-3-phenylquinoxaline include:
- 2-(3-Nitrobenzyl)-3-methylquinoxaline
- 2-(3-Nitrobenzyl)-3-ethylquinoxaline
- 2-(3-Nitrobenzyl)-3-phenylpyridine
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of the nitrobenzyl and phenyl groups with the quinoxaline core. This combination results in unique chemical and biological properties that make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
18039-40-2 |
|---|---|
分子式 |
C21H15N3O2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-[(3-nitrophenyl)methyl]-3-phenylquinoxaline |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)17-10-6-7-15(13-17)14-20-21(16-8-2-1-3-9-16)23-19-12-5-4-11-18(19)22-20/h1-13H,14H2 |
InChI 键 |
OVBYMHWXDMKPBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2CC4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


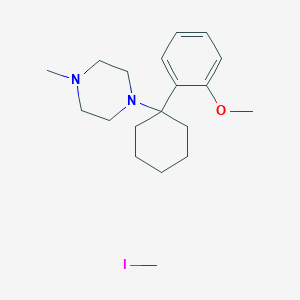
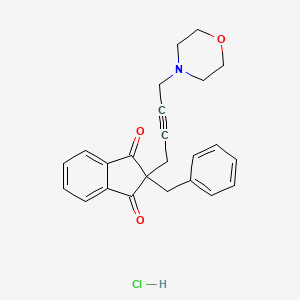
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
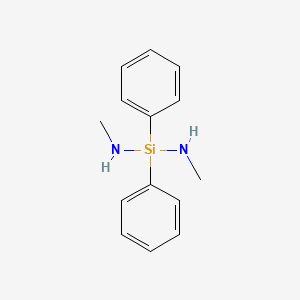
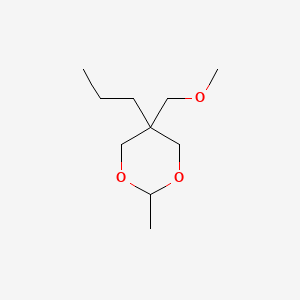
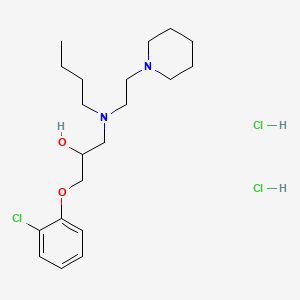
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
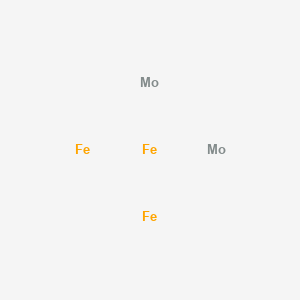
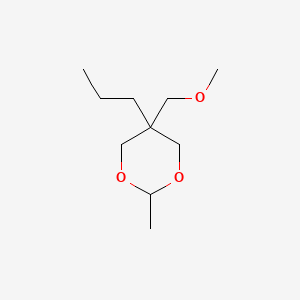
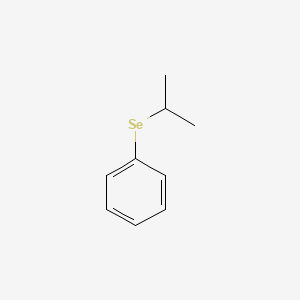
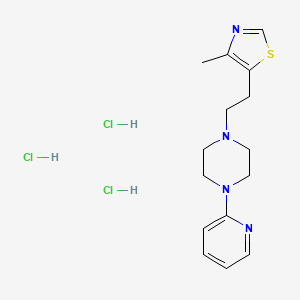
![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)

![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
